1-(Morpholin-4-ylmethyl)cyclopentanamine
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Overview
Description
Preparation Methods
The synthesis of 1-(Morpholin-4-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentanone with morpholine in the presence of a reducing agent. One common synthetic route includes the following steps:
Formation of the intermediate: Cyclopentanone reacts with morpholine to form an intermediate compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
1-(Morpholin-4-ylmethyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Morpholin-4-ylmethyl)cyclopentanamine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Industrial Applications: It is employed in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may inhibit certain kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation .
Comparison with Similar Compounds
1-(Morpholin-4-ylmethyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(Piperidin-4-ylmethyl)cyclopentanamine: This compound has a piperidine ring instead of a morpholine ring, which may result in different pharmacological properties.
1-(Pyrrolidin-4-ylmethyl)cyclopentanamine: The presence of a pyrrolidine ring in this compound can lead to variations in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its morpholine ring, which imparts specific chemical and biological properties that are distinct from those of its analogs .
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12/h1-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXLUPPFIWESNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587941 |
Source
|
Record name | 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-97-3 |
Source
|
Record name | 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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